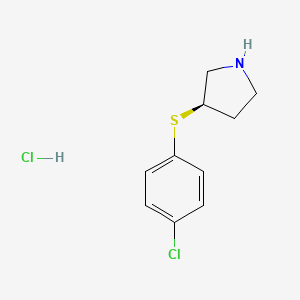(R)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride
CAS No.: 1354019-50-3
Cat. No.: VC4694057
Molecular Formula: C10H13Cl2NS
Molecular Weight: 250.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354019-50-3 |
|---|---|
| Molecular Formula | C10H13Cl2NS |
| Molecular Weight | 250.18 |
| IUPAC Name | (3R)-3-(4-chlorophenyl)sulfanylpyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C10H12ClNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1 |
| Standard InChI Key | HHOAGQVZXIWWPS-HNCPQSOCSA-N |
| SMILES | C1CNCC1SC2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Synthetic Relevance
The compound’s synthesis typically involves asymmetric catalytic methods to establish the (R)-configuration. For example, bifunctional squaramide catalysts have been employed in related pyrrolidine syntheses to achieve high enantiomeric excess (e.g., 94% ee) . Key steps include:
-
Nucleophilic Thioether Formation: Reaction of a pyrrolidine precursor with 4-chlorothiophenol under basic conditions.
-
Chiral Resolution: Use of chiral auxiliaries or catalysts to control stereochemistry .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Synthesis and Purification Strategies
Catalytic Asymmetric Synthesis
A representative procedure from the literature involves:
-
Reagents: Tetrahydrofuran (THF), diphenyl phosphoryl azide (DPPA), and palladium on carbon (Pd/C) for hydrogenation .
-
Procedure:
-
Coupling Reaction: A pyrrolidine intermediate is functionalized with a (4-chlorophenyl)thio group using DPPA and triphenylphosphine in THF.
-
Hydrogenation: The intermediate is reduced under hydrogen gas in the presence of Pd/C to yield the chiral amine .
-
Salt Formation: The free base is treated with HCl to form the hydrochloride salt .
-
Purification is achieved via flash chromatography (hexanes/ethyl acetate gradients) or recrystallization, yielding >95% purity .
Analytical Characterization
Critical characterization data include:
-
¹H NMR: Peaks at δ 7.51–7.53 (aromatic protons), δ 3.81–3.68 (pyrrolidine methine), and δ 1.32 (tert-butyl groups in related analogs) .
-
HRMS: Exact mass confirmation (e.g., [M+Na]⁺ = 404.1501 for a structural analog) .
-
Optical Rotation: [α]²⁵D = -2.7° (c = 0.37, CHCl₃), confirming chirality .
Physical and Chemical Properties
Physicochemical Profile
The compound’s melting point and exact solubility profile remain undocumented in public sources.
Personal protective equipment (PPE) such as gloves, goggles, and lab coats are mandatory during handling .
Applications in Pharmaceutical Research
Role in Drug Discovery
(R)-3-((4-Chlorophenyl)thio)pyrrolidine hydrochloride is primarily utilized as:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume